(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13463910
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4O2 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | XBQUCSQTQILPQS-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=NN=C(C=C1)OC)C(C)C)N |
| SMILES | CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name is (2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide, with a molecular formula of C₁₂H₂₀N₄O₂ and a molecular weight of 252.31 g/mol. Its structure comprises three critical components:
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A pyridazine ring substituted with a methoxy group at the 6-position.
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An isopropyl group attached to the nitrogen of the propionamide moiety.
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A chiral (S)-configured amino group on the α-carbon of the propionamide chain.
The stereochemistry is defined by the (S)-configuration at the α-carbon, which influences its biological interactions. Key identifiers include:
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SMILES Notation: CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N
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InChIKey: XBQUCSQTQILPQS-VIFPVBQESA-N
Synthesis and Purification
The synthesis of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide involves multi-step organic reactions, typically including:
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Pyridazine Ring Formation: Cyclization of appropriate precursors to yield the 6-methoxy-pyridazine scaffold.
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Side-Chain Introduction: Alkylation or amidation reactions to attach the isopropyl and propionamide groups.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration at the α-amino position.
Purification is achieved via chromatographic techniques (e.g., HPLC, column chromatography) to isolate the enantiomerically pure product. Industrial-scale production may employ crystallization under controlled conditions to enhance yield and purity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 252.31 g/mol |
| Molecular Formula | C₁₂H₂₀N₄O₂ |
| LogP (Partition Coefficient) | 1.63 (predicted) |
| Polar Surface Area | 87.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area indicates potential for hydrogen bonding, critical for target binding .
Comparative Analysis with Structural Analogs
The propionamide chain in the target compound may offer enhanced conformational flexibility compared to shorter acetamide analogs, potentially improving binding to extended protein pockets .
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